Daunorubicin bromoketal

説明

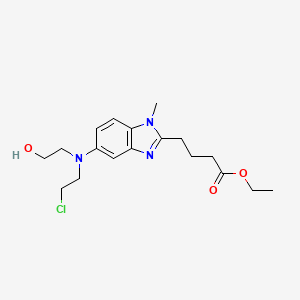

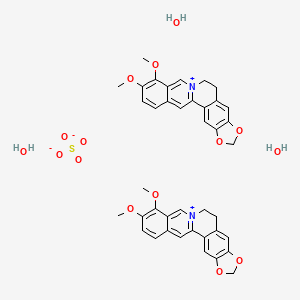

Daunorubicin bromoketal is a derivative of the anthracycline antibiotic Daunorubicin . It has a molecular formula of C29H34BrNO11 . The structure of Daunorubicin bromoketal includes 34 Hydrogen atoms, 29 Carbon atoms, 1 Nitrogen atom, 11 Oxygen atoms, and 1 Bromine atom .

Synthesis Analysis

The synthesis of Daunorubicin and its derivatives is a complex process that often involves multiple steps . For instance, the synthesis of Daunorubicin derivatives containing azide and propargyl fragments was developed using methods of click chemistry and direct amidation .

Molecular Structure Analysis

The molecular structure of Daunorubicin bromoketal has been analyzed using various computational methods, including molecular docking, Molecular Dynamics (MD) simulation, MM-PBSA, and chemical pathway analysis .

Chemical Reactions Analysis

Daunorubicin bromoketal is involved in various chemical reactions. For instance, it has been shown to interact with apoptotic and drug resistance proteins . Moreover, it has been found that the biotransformation of Daunorubicin reduces its capability to induce apoptosis while enhancing its ability to induce drug resistance and off-target toxicity .

Physical And Chemical Properties Analysis

Daunorubicin bromoketal has a molecular weight of 652.5 g/mol . It contains various functional groups, including hydroxyl, amino, and methoxy groups, which contribute to its physical and chemical properties .

科学的研究の応用

Interaction with Model Membranes

Daunorubicin has been studied for its interaction with model membranes, which is relevant for the drug’s biological activity . The drug has been shown to have a higher affinity for lipid bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), followed by DMPC : sphingomyelin (SM), DMPC : cholesterol (Chol) and lastly by DMPC : SM : Chol . This interaction with the membrane can be correlated with daunorubicin’s biological action, where membrane structure and lipid composition play an important role .

Treatment of Acute Lymphoblastic or Myeloblastic Leukaemias

Daunorubicin is extensively used in chemotherapy for the treatment of acute lymphoblastic or myeloblastic leukaemias . However, a major problem with daunorubicin administration is the dose-dependent toxicity in healthy tissues, especially cardiotoxicity .

Conversion to Doxorubicin

The cytochrome daunorubicin C-14 hydroxylase (DoxA) is the essential enzyme catalyzing the conversion of daunorubicin to doxorubicin . Biocatalysis is considered a more efficient and environment-friendly method for drug production .

Rational Design of Daunorubicin C-14 Hydroxylase

Understanding the substrate-binding mechanism of DoxA has led to the rational design of the enzyme to improve its activity . A mutant DoxA (P88Y) was obtained with a more rational protein conformation, and a 56% increase in bioconversion efficiency was achieved by the mutant compared to the wild-type DoxA .

Synthetic Approaches to Daunorubicin Derivatives

Synthetic approaches to daunorubicin derivatives containing azide and propargyl fragments have been developed . This has led to the creation of a series of phosphonate and bisphosphonate derivatives .

Safety and Hazards

Daunorubicin, the parent compound of Daunorubicin bromoketal, is known to cause potential cardiac toxicity, especially in children and the elderly . Pre-existing heart disease and concomitant treatment with other cytotoxic agents or radiotherapy involving the field of the heart can enhance the risk of developing Daunorubicin-induced cardiotoxicity .

将来の方向性

Future research directions for Daunorubicin bromoketal could involve exploring its potential use in the treatment of various types of cancers. For instance, CPX-351, a liposomal dual-drug encapsulation of cytarabine and daunorubicin, appeared to be particularly effective in patients with secondary, therapy-related AML (t-AML), or AML-MRC .

作用機序

Target of Action

Daunorubicin bromoketal primarily targets DNA and topoisomerase II . DNA is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiled form of a DNA molecule .

Mode of Action

Daunorubicin bromoketal interacts with DNA by intercalation between base pairs . This means it inserts itself into the DNA structure, disrupting the normal architecture of the DNA helix. This disruption inhibits the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis .

Biochemical Pathways

The interaction of daunorubicin bromoketal with DNA and topoisomerase II affects several biochemical pathways. It has antimitotic and cytotoxic activity . Antimitotic activity refers to the ability to stop cell division, while cytotoxic activity refers to the ability to kill cells. This leads to the inhibition of DNA and RNA synthesis, and fragmentation of DNA .

Pharmacokinetics

The pharmacokinetics of daunorubicin bromoketal are characterized by significant inter-individual variability . This raises questions about the optimal dose regimen in patients with acute myeloid leukemia . The aim of the study is to assess the joint daunorubicin/daunorubicinol pharmacokinetic profile and to define an optimal population pharmacokinetic study design .

Result of Action

The result of daunorubicin bromoketal’s action is the induction of cell death . This occurs through a dual mechanism in both sensitive and multidrug-resistant cells . Not only the cytotoxicity, but also the kinetics and mechanism of cell death, are dose-dependent .

Action Environment

The action of daunorubicin bromoketal is influenced by the membrane environment . This, in turn, reduces the amount of anticancer drug that can partition into these mimetic models . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .

特性

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMPRCTWUQVCIT-BJRCHLRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34BrNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099405 | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106401-68-7 | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106401-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicin bromoketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAUNORUBICIN BROMOKETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)